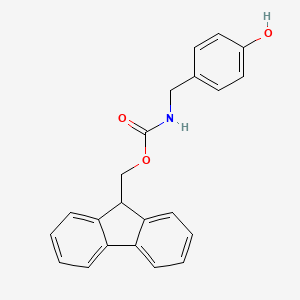

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate

描述

Comparative Structural Analysis

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSYBOJWJDBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of (9H-fluoren-9-yl)methyl alcohol

Reduction of fluorenylmethyl formaldehyde:

- Using sodium borohydride (NaBH₄) in alcohol solvents (methanol or ethanol).

- Reaction conditions are typically at room temperature, with reaction times ranging from 2 to 16 hours.

- The process yields (9H-fluoren-9-yl)methyl alcohol with high purity.

Step 2: Conversion to carbamate

- The alcohol reacts with carbamoyl chlorides or isocyanates in the presence of a base (e.g., triethylamine):

(9H-fluoren-9-yl)methyl alcohol + carbamoyl chloride → this compound

- Alternatively, the alcohol can be activated as a chloroformate intermediate before coupling with amines.

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0–25°C

- Reaction time: 2–12 hours

- Purification: Chromatography or recrystallization

- Literature reports indicate that reduction of fluorenyl derivatives with NaBH₄ is efficient, yielding high-purity intermediates suitable for carbamate formation.

- The use of chloroformates or carbamoyl chlorides provides a straightforward route to carbamate derivatives with good yields.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Method 1: Carbamoyl Chloride Route | Fluorenylmethyl chloride + 4-hydroxybenzylamine | DCM or THF | 0–25°C | 2–6 hours | High | Utilizes reactive chloride intermediate; suitable for large-scale synthesis |

| Method 2: Reduction & Carbamate Formation | Fluorenylmethyl formaldehyde + NaBH₄ + carbamoyl chloride | Methanol/Acetonitrile | 0–25°C | 2–16 hours | Moderate to high | Involves reduction of formaldehyde derivative, then carbamate coupling |

Notes on Industrial and Laboratory Scale

- Safety: Reactions involving chlorides and hydrazines require appropriate safety measures.

- Purity: Recrystallization from suitable solvents (e.g., sherwood oil, ethyl acetate) enhances purity.

- Yield Optimization: Molar ratios and reaction times are optimized to maximize yield and minimize impurities.

化学反应分析

Types of Reactions: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or in acidic conditions.

Reduction: Reagents like or .

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated fluorenyl derivatives.

科学研究应用

Organic Synthesis

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The hydroxy group can be oxidized to form carbonyl derivatives.

- Reduction : The carbamate group can be reduced to yield amine derivatives.

- Substitution : The fluorenyl group can undergo electrophilic aromatic substitution reactions.

Biological Research

This compound is employed as a probe in biological studies to investigate enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable for biochemical assays. Notably, it has shown potential in:

- Inhibiting Tumor Growth : Preliminary studies suggest that it may inhibit specific cellular pathways associated with cancer proliferation.

- Antioxidant Activity : It exhibits properties that could mitigate oxidative stress-related diseases.

Pharmaceutical Applications

The carbamate group of this compound can be hydrolyzed in vivo, releasing active pharmaceutical ingredients. This characteristic is particularly beneficial in drug design and development, where controlled release mechanisms are crucial for therapeutic efficacy.

Case Study 1: Enzyme Activity Probes

In a study aimed at understanding enzyme kinetics, this compound was utilized as a fluorescent probe. The results indicated that the compound could effectively bind to target enzymes, allowing researchers to monitor enzymatic activity through fluorescence changes. This application underscores its potential as a tool for biochemical research.

Case Study 2: Anticancer Properties

Research investigating the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to its interaction with signaling pathways critical for tumor growth, suggesting that further exploration could lead to novel cancer therapies.

作用机制

The mechanism of action of (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate involves its interaction with specific molecular targets. The hydroxybenzylcarbamate moiety can form hydrogen bonds with proteins, leading to changes in protein conformation and activity. This interaction can modulate enzyme activity and affect various biochemical pathways .

相似化合物的比较

Structural Analogs with Aromatic Substituents

Key Observations:

Aliphatic Chain Analogs

Key Observations:

生物活性

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate, a compound with the molecular formula C22H19NO3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a fluorenyl group that enhances its stability and a hydroxylated benzene ring that may improve its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The compound is known to inhibit specific cellular pathways involved in tumor growth, suggesting its potential as an anti-cancer agent. Additionally, it exhibits antioxidant properties that may help mitigate oxidative stress-related diseases.

Target Interactions

Research indicates that the compound can form stable complexes with proteins, making it valuable for biochemical assays aimed at studying enzyme activity and protein interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess these interactions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Anticancer Properties

A study demonstrated that this compound effectively inhibited the proliferation of cancer cells in vitro. The compound was found to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In antimicrobial studies, this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorenyl moiety was noted to enhance the compound's antimicrobial efficacy compared to other similar compounds .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxybenzylamine | Contains an amine instead of a carbamate | Different biological activity profiles |

| Fluorene-based derivatives | Similar fluorenyl core | Varying degrees of stability and reactivity |

| Benzyl carbamates | Carbamate functional group | Different substituents lead to varied biological effects |

The combination of the fluorenyl structure with a hydroxylated benzene ring in this compound enhances its solubility and bioactivity compared to other similar compounds.

常见问题

Q. What are the key safety protocols for handling (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate in laboratory settings?

Methodological Answer:

- Ventilation : Use local exhaust ventilation to minimize aerosol or dust formation during synthesis or weighing .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators if dust generation is unavoidable .

- Spill Management : Collect spills using a HEPA-filter vacuum or wet wiping to avoid dispersion. Dispose of contaminated materials as hazardous waste under EPA guidelines .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (fluorenyl group) and carbamate linkages. Integrate DEPT-135 for distinguishing CH₂ and CH₃ groups in the hydroxybenzyl moiety .

- Infrared Spectroscopy (IR) : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and O–H absorption (~3200–3600 cm⁻¹) bands. Compare with computational (DFT) predictions to validate assignments .

Q. How is X-ray crystallography applied to resolve its crystal structure?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts. Collect data up to 0.8 Å resolution for high-precision refinement .

- Refinement : Employ SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Use the Olex2 interface for disorder modeling (e.g., solvent molecules in lattice voids) .

Advanced Research Questions

Q. How to address crystallographic disorder in this compound derivatives during refinement?

Methodological Answer:

- Disorder Modeling : For disordered solvent molecules (e.g., propan-2-ol), split occupancy using PART instructions in SHELXL. Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable thermal motion .

- Validation : Check the R₁/wR₂ convergence (<0.08 for high-resolution data) and ADDSYM alerts in PLATON to avoid overinterpretation of pseudo-symmetry .

Q. What strategies resolve contradictions between computational and experimental data in thermodynamic studies of self-assembled monolayers (SAMs)?

Methodological Answer:

- Model Calibration : Compare STM-derived surface coverage (e.g., at liquid/HOPG interfaces) with lattice Monte Carlo simulations. Adjust adsorption energy parameters (±0.5 kcal/mol) to reconcile discrepancies .

- Error Analysis : Quantify concentration-dependent hysteresis effects using Arrhenius plots (ln[coverage] vs. 1/T) to identify non-equilibrium adsorption kinetics .

Q. How to optimize microwave-assisted synthesis for derivatives of this compound?

Methodological Answer:

- Reaction Parameters : Use a single-mode microwave reactor at 80–100°C with 150 W power. Monitor reaction progress via in-situ FTIR for real-time carbamate formation .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve ≥98% purity (validated by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。